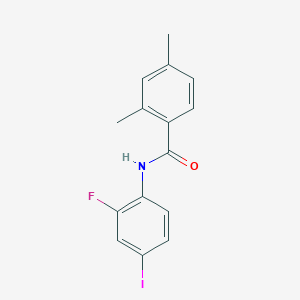![molecular formula C22H27N3O3 B238116 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It is a potent and selective activator of the adenosine A3 receptor and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide acts as a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues including the brain, heart, and immune system. Activation of the adenosine A3 receptor by N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide leads to the activation of various signaling pathways that regulate cellular functions such as inflammation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. Additionally, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis in tumor models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide in humans for various diseases.
Méthodes De Synthèse
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide can be synthesized by the reaction of 2-methoxybenzoyl chloride with 4-(4-isobutyryl-1-piperazinyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and ischemia. It has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. Additionally, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide has been investigated for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and asthma.
Propriétés
Nom du produit |
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C22H27N3O3 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-methoxy-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H27N3O3/c1-16(2)22(27)25-14-12-24(13-15-25)18-10-8-17(9-11-18)23-21(26)19-6-4-5-7-20(19)28-3/h4-11,16H,12-15H2,1-3H3,(H,23,26) |
Clé InChI |
OASAFTOQRWENJQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)



![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)